Ethyl 4-oxopyrrolidine-3-carboxylate
Description
Ethyl 4-oxopyrrolidine-3-carboxylate (CAS 916814-29-4) is a pyrrolidine derivative featuring a five-membered saturated ring with a ketone group at position 4 and an ethyl ester substituent at position 3. Its hydrochloride salt (C₇H₁₁NO₃·HCl) is commercially available with ≥95% purity and requires storage at 2–8°C for stability . The compound’s molecular structure, defined by the SMILES string CCOC(=O)C1CNCC1=O, exhibits a puckered pyrrolidine ring, as inferred from its InChIKey QXAZQNAFKUKXOL-UHFFFAOYSA-N . Predicted collision cross-sections (CCS) for its adducts range from 132.6 Ų ([M-H]⁻) to 142.5 Ų ([M+Na]⁺), reflecting its conformational flexibility in mass spectrometry .
This compound is widely used in pharmaceutical and fine chemical research due to its versatility as a synthetic intermediate. Its applications span drug discovery, agrochemical development, and materials science, particularly in synthesizing bioactive heterocycles .
Properties
IUPAC Name |
ethyl 4-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-8-4-6(5)9/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAZQNAFKUKXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624693 | |
| Record name | Ethyl 4-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412281-21-1 | |
| Record name | Ethyl 4-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ammonia or an amine, followed by cyclization to form the pyrrolidine ring. The reaction typically requires heating and may be catalyzed by acids or bases.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Drug Candidates
Ethyl 4-oxopyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural properties allow it to be modified into derivatives that exhibit therapeutic effects against various medical conditions, including neurological disorders and inflammation.
Case Study: Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives of this compound demonstrate analgesic and anti-inflammatory activities. In one study, compounds synthesized from this precursor were tested for their ability to inhibit pro-inflammatory cytokines, showing promise for the treatment of inflammatory diseases .
Table 1: Summary of Pharmaceutical Applications
Organic Synthesis
This compound is widely utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules efficiently.
Synthesis Techniques
Common synthetic routes involve reactions with amines and carbonyl compounds, leading to the formation of pyrrolidine derivatives. This versatility enhances the compound's utility in developing new chemical entities with desired properties.
Material Science
The compound is also explored in material science for its unique structural characteristics that can be leveraged in the development of advanced materials, including polymers and coatings.
Research Example: Polymer Development
Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in creating materials for industrial uses .
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential role in formulating agrochemicals. Its derivatives may contribute to developing more effective and environmentally friendly pesticides.
Biochemical Studies
Research involving this compound has also focused on its interactions with biological systems. These studies aim to elucidate its role in enzyme interactions and metabolic pathways, which is crucial for drug discovery.
Table 2: Summary of Biochemical Studies
| Study Type | Findings | References |
|---|---|---|
| Enzyme Interaction | Investigated effects on specific enzyme activities | |
| Metabolic Pathways | Role in metabolic processes related to drug metabolism |
Conclusion and Future Directions
The applications of this compound span multiple scientific disciplines, indicating its importance as a chemical building block. Future research should focus on:
- Mechanistic Studies: Further investigation into how this compound interacts at the molecular level with biological targets.
- Clinical Trials: Assessing the safety and efficacy of synthesized derivatives in human subjects.
- Structure-Activity Relationship (SAR) Studies: Exploring modifications to enhance therapeutic efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of ethyl 4-oxopyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs Within the Pyrrolidine Family
Ethyl 4,4-Dimethyl-2-Oxopyrrolidine-3-Carboxylate
- Molecular Formula: C₉H₁₅NO₃
- CAS : 90609-07-7
- Key Features : Methyl groups at C4 and a ketone at C2.
- Properties : Increased steric hindrance due to dimethyl substitution, raising the molecular weight to 185.22 g/mol. It is classified as acutely toxic (H302) and causes skin/eye irritation (H315, H319) .
Ethyl 5-Oxopyrrolidine-3-Carboxylate
- Molecular Formula: C₇H₁₁NO₃
- Key Features : Ketone shifted to C4.
- Properties : The altered oxo position reduces intramolecular hydrogen bonding opportunities compared to the C4-oxo analog. It serves as a precursor for peptidomimetics .
Ethyl 3-Oxopyrrolidine-1-Carboxylate
- Molecular Formula: C₇H₁₁NO₃
- CAS : 14891-10-2
- Key Features : Ketone at C3 and ester at N1.
Table 1: Pyrrolidine Derivatives Comparison
| Compound | Molecular Formula | CAS Number | Molecular Weight | Key Structural Features | Hazards |
|---|---|---|---|---|---|
| Ethyl 4-oxopyrrolidine-3-carboxylate | C₇H₁₁NO₃ | 916814-29-4 | 157.17 | C4-oxo, C3-ester | None specified |
| Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate | C₉H₁₅NO₃ | 90609-07-7 | 185.22 | C4-dimethyl, C2-oxo | H302, H315, H319 |
| Ethyl 5-oxopyrrolidine-3-carboxylate | C₇H₁₁NO₃ | – | 157.17 | C5-oxo | None specified |
Heterocyclic Variants: Piperidine and Pyridine Derivatives
Ethyl 4-Oxo-1-Piperidinecarboxylate
- Molecular Formula: C₈H₁₃NO₃
- Key Features : Six-membered piperidine ring with C4-oxo and N1-ester.
- Properties : Larger ring size increases conformational flexibility, favoring interactions with larger biological targets like proteases .
Ethyl 4-Oxo-1,4-Dihydropyridine-3-Carboxylate
Table 2: Heterocyclic Analogs
| Compound | Molecular Formula | Ring Size | Key Features | Applications |
|---|---|---|---|---|
| Ethyl 4-oxo-1-piperidinecarboxylate | C₈H₁₃NO₃ | 6-membered | Piperidine, C4-oxo | Enzyme inhibitor synthesis |
| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | C₈H₉NO₃ | 6-membered | Dihydropyridine, planar | Crystal engineering |
Functional Group Modifications: Ester and Ketone Positioning
- Ethyl 3-Oxopyrrolidine-1-Carboxylate (CAS 14891-10-2): The N1-ester group limits hydrogen-bond donor capacity, making it less polar than the C3-ester analog .
- Ethyl 4-Oxo-4H-Pyran-2-Carboxylate (CAS 1551-45-7): A six-membered unsaturated lactone (pyran) with distinct reactivity in Diels-Alder reactions .
Key Insights
- Steric and Electronic Effects : Methyl substitutions (e.g., 4,4-dimethyl) increase steric bulk and toxicity risks , while oxo positioning alters hydrogen-bonding patterns and solubility.
- Ring Size : Piperidine derivatives offer greater conformational flexibility than pyrrolidines, impacting binding affinity in drug design .
- Applications : The target compound’s balance of reactivity and stability makes it preferred for pharmaceuticals, whereas planar dihydropyridines suit materials science .
Biological Activity
Ethyl 4-oxopyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 171.19 g/mol
The compound features a pyrrolidine ring with a carbonyl group and an ethyl ester functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's functional groups allow it to form hydrogen bonds, ionic interactions, or covalent bonds with target molecules, influencing their activity. This mechanism is crucial in applications such as enzyme inhibition and receptor modulation.
Biological Activities
-
Antimicrobial Activity :
This compound has shown promising antimicrobial properties. In studies, it has been evaluated against various bacterial strains, demonstrating significant inhibition of growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . -
Enzyme Inhibition :
The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit neuraminidase, an enzyme critical for viral replication in influenza viruses, thereby reducing viral cytopathogenic effects in cell cultures . -
Receptor Binding :
Research indicates that this compound can bind to specific receptors, modulating their activity. This property makes it a candidate for further investigation in therapeutic applications targeting receptor-mediated pathways.
Case Study 1: Antiviral Activity
In a study focused on antiviral compounds, this compound was tested for its effects on influenza virus neuraminidase. The results indicated a substantial reduction in viral cytopathogenicity at concentrations that were non-toxic to host cells, establishing its potential as an antiviral agent .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against MRSA and other Gram-positive bacteria, highlighting its potential for development into a therapeutic agent .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
